

An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-phenyl-1,3-oxazole

Cat. No.: B590461

[Get Quote](#)

CAS Number: 129053-70-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-5-phenyl-1,3-oxazole**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this compound is limited, this document consolidates available data and provides inferred applications and methodologies based on the well-established chemistry of related oxazole derivatives.

Core Compound Data

A summary of the key physicochemical properties for **2-Bromo-5-phenyl-1,3-oxazole** is presented below. This data is compiled from publicly available databases and supplier information.

Property	Value
Molecular Formula	C ₉ H ₆ BrNO
Molecular Weight	224.05 g/mol
IUPAC Name	2-bromo-5-phenyl-1,3-oxazole
CAS Number	129053-70-9
Canonical SMILES	C1=CC=C(C=C1)C2=CN=C(O2)Br
Appearance	White to off-white crystalline solid (presumed)
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents)

Synthetic Methodologies

The synthesis of **2-Bromo-5-phenyl-1,3-oxazole** can be approached through several established methods for oxazole ring formation, followed by bromination if necessary. The two primary retrosynthetic disconnections suggest either forming the oxazole ring with the bromine atom already in place or forming the 5-phenyloxazole core followed by a regioselective bromination at the 2-position.

Robinson-Gabriel Synthesis Approach

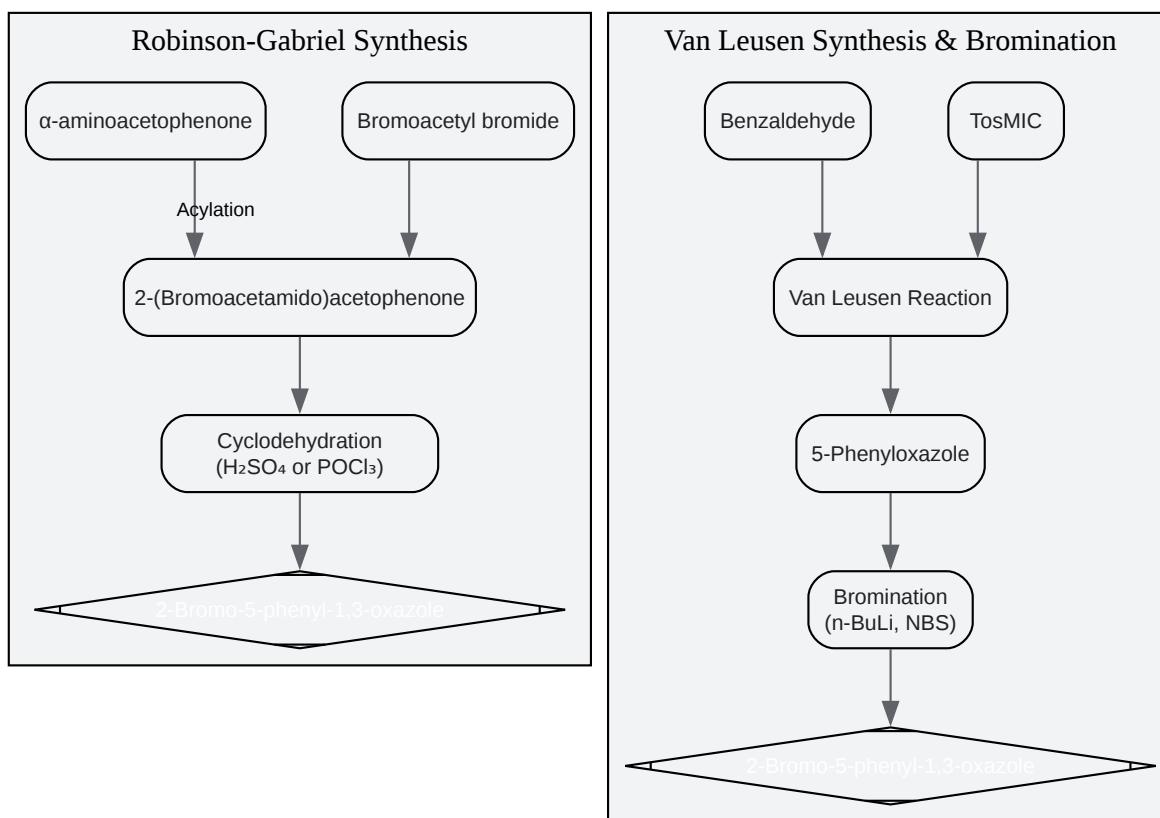
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.^[1] For the synthesis of **2-Bromo-5-phenyl-1,3-oxazole**, this would involve a bromo-substituted acylating agent.

Experimental Protocol: Robinson-Gabriel Synthesis (Hypothetical)

- Acylation of α -aminoacetophenone: To a solution of α -aminoacetophenone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or THF, add a base like triethylamine or pyridine (2.2 equivalents). Cool the mixture to 0°C and slowly add bromoacetyl bromide (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon

completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Cyclodehydration: Dissolve the crude 2-(bromoacetamido)acetophenone in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. Heat the reaction mixture, carefully monitoring the temperature and reaction progress by TLC. Upon completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure **2-Bromo-5-phenyl-1,3-oxazole**.


Van Leusen Oxazole Synthesis followed by Bromination

The Van Leusen reaction provides a route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).^{[2][3][4]} The resulting 5-phenyloxazole can then be brominated.

Experimental Protocol: Van Leusen Synthesis and Bromination (Adapted from literature)

- Part A: Synthesis of 5-phenyloxazole
 - To a stirred solution of benzaldehyde (1 equivalent) and tosylmethyl isocyanide (1 equivalent) in methanol, add potassium carbonate (1.5 equivalents).
 - Heat the mixture to reflux and monitor the reaction by TLC.
 - After completion, cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 5-phenyloxazole.^[5]
- Part B: Bromination of 5-phenyloxazole

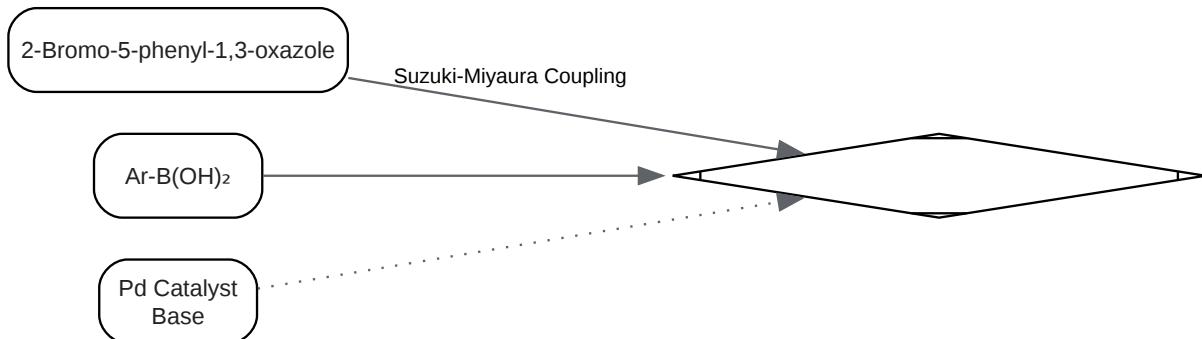
- Dissolve 5-phenyloxazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a chlorinated solvent.
- Cool the solution to a low temperature (e.g., -78°C) and add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) dropwise to deprotonate the C2 position.
- After stirring for a short period, add a bromine source such as N-bromosuccinimide (NBS) or 1,2-dibromoethane.
- Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography to yield **2-Bromo-5-phenyl-1,3-oxazole**.

[Click to download full resolution via product page](#)

Caption: Synthetic approaches to **2-Bromo-5-phenyl-1,3-oxazole**.

Chemical Reactivity and Applications in Drug Development

The bromine atom at the 2-position of the oxazole ring makes this compound a versatile intermediate for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.^{[6][7][8]} This reactivity is highly valuable in drug discovery for the generation of compound libraries and for structure-activity relationship (SAR) studies.


Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 2-position of the oxazole and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse substituents to modulate the biological activity of the resulting compounds.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

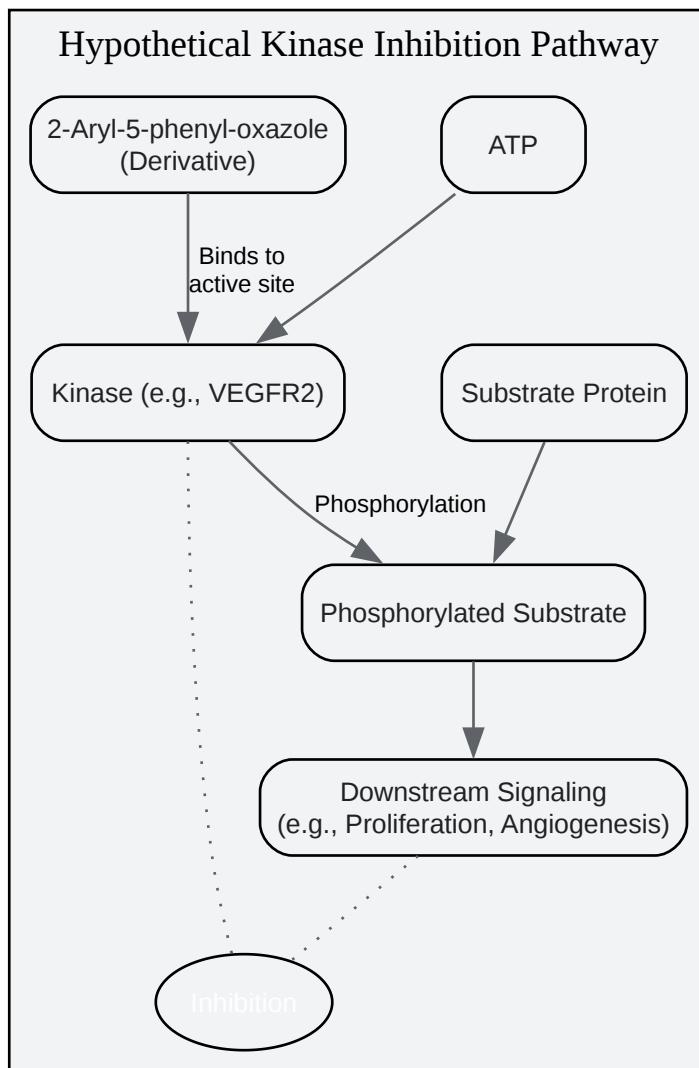
- To a reaction vessel, add **2-Bromo-5-phenyl-1,3-oxazole** (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$ (2-5 mol%), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add a suitable solvent system, such as a mixture of dioxane and water or DMF.
- Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

- Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the 2-aryl-5-phenyloxazole derivative.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura cross-coupling of **2-Bromo-5-phenyl-1,3-oxazole**.

Potential Biological Significance


While no specific biological activities have been reported for **2-Bromo-5-phenyl-1,3-oxazole** itself, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.^{[9][10][11]} Derivatives of 2-amino-5-aryloxazoles have been investigated as potent inhibitors of various kinases, including VEGFR2, and as anti-inflammatory agents by inhibiting 5-lipoxygenase.^{[10][11]}

The general class of 2,5-disubstituted oxazoles has demonstrated a wide range of pharmacological activities, including:

- Anti-inflammatory: Inhibition of enzymes like COX and 5-LOX.^[11]
- Anticancer: Kinase inhibition (e.g., VEGFR2), and disruption of other cellular processes.^{[9][10]}
- Antimicrobial: Activity against various bacterial and fungal strains.

Given this context, **2-Bromo-5-phenyl-1,3-oxazole** serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in these areas. The

phenyl group at the 5-position and the potential for diversification at the 2-position provide a framework for tuning the pharmacological properties.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway inhibited by a derivative.

Conclusion

2-Bromo-5-phenyl-1,3-oxazole is a valuable and versatile building block for organic synthesis and drug discovery. Its utility lies in its potential for elaboration into a wide array of more complex molecules through reactions such as palladium-catalyzed cross-coupling. While direct biological data for this specific compound is not readily available, the broader class of 2,5-

disubstituted oxazoles exhibits significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundation for researchers to explore the synthesis and application of this and related compounds in the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. 1006-68-4 | 5-Phenyloxazole | Aryls | Ambeed.com [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3-oxazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b590461#2-bromo-5-phenyl-1-3-oxazole-cas-number-129053-70-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com